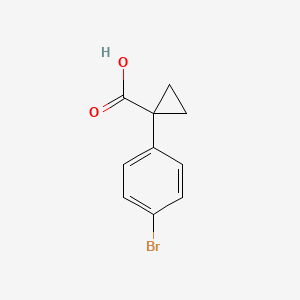

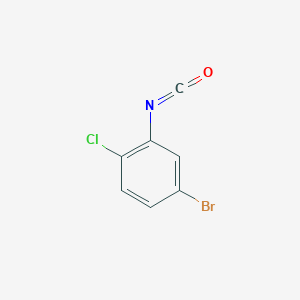

4-Bromo-1-chloro-2-isocyanatobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-chloro-2-isocyanatobenzene (BCIB) is a chemical compound that has been used in various scientific research applications due to its unique properties. It is a colorless solid with a boiling point of 132-134°C and a melting point of 78-80°C. It is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and acetone. BCIB has been used in a variety of research applications due to its unique properties, including its stability, low toxicity, and ability to form stable complexes with other molecules.

Scientific Research Applications

Medical Research: Drug Synthesis

4-Bromo-1-chloro-2-isocyanatobenzene: is utilized in the synthesis of complex drug molecules. Its isocyanate group reacts with various nucleophiles, enabling the formation of ureas, carbamates, and amides, which are common motifs in pharmaceuticals .

Environmental Research: Pollutant Degradation Studies

This compound can be used to study the degradation of aromatic isocyanates in the environment. Understanding its breakdown can help in assessing the environmental impact of related industrial chemicals .

Industrial Research: Material Science

In material science, 4-Bromo-1-chloro-2-isocyanatobenzene can be a precursor for the synthesis of polymers and coatings. The isocyanate group forms strong bonds with hydroxyl groups, leading to durable materials .

Chemical Research: Mechanistic Studies

Researchers use this compound to investigate the mechanisms of isocyanate reactions. It serves as a model to understand reactivity patterns and predict outcomes of isocyanate-based reactions .

Biological Research: Protein Modification

The isocyanate group of 4-Bromo-1-chloro-2-isocyanatobenzene can modify proteins and enzymes, allowing scientists to study the structure-function relationship in biomolecules .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, it can be used as a standard in chromatographic methods to calibrate and improve the detection of related compounds in complex mixtures .

Synthetic Chemistry: Building Blocks

As a building block, it’s used to construct larger, more complex molecules for potential use in various chemical industries, including pharmaceuticals and agrochemicals .

Pharmacology: Targeted Drug Delivery

The reactive isocyanate group can be used to attach drug molecules to carriers or targeting agents, enhancing the specificity and efficacy of drug delivery systems .

properties

IUPAC Name |

4-bromo-1-chloro-2-isocyanatobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGDDXYUBBNEOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585488 |

Source

|

| Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-chloro-2-isocyanatobenzene | |

CAS RN |

923693-67-8 |

Source

|

| Record name | 4-Bromo-1-chloro-2-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)